molecular formula C18H21ClN2O3S B5039199 N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5039199
M. Wt: 380.9 g/mol
InChI Key: BIULEGHUOBSPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and addiction.

Mechanism of Action

The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor that is expressed in various regions of the brain. Activation of mGluR5 has been implicated in various neurological disorders, including anxiety, depression, and addiction. N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 acts as a selective antagonist of mGluR5, blocking the receptor's activity and reducing the downstream signaling pathways that contribute to these disorders.
Biochemical and physiological effects:
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to have a range of biochemical and physiological effects in animal models. For example, studies have shown that N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 can reduce glutamate release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway and is dysregulated in addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is its relatively short half-life, which requires frequent dosing in animal models. Additionally, the complex synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 and mGluR5 antagonists. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in both animal models and humans. Additionally, studies could investigate the potential therapeutic applications of mGluR5 antagonists in other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, research could focus on the development of new drug delivery methods to improve the efficacy and bioavailability of mGluR5 antagonists.

Synthesis Methods

The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 involves several steps, including the reaction of 4-chlorobenzylamine with 2-ethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methanesulfonyl chloride to yield N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930. The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been widely used in scientific research to study the role of mGluR5 in various neurological disorders. For example, studies have shown that N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 can reduce anxiety-like behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for anxiety disorders. Similarly, N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to reduce cocaine-seeking behavior in rats, indicating that mGluR5 antagonists may be useful in the treatment of addiction.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-15-6-4-5-7-17(15)21(25(2,23)24)13-18(22)20-12-14-8-10-16(19)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULEGHUOBSPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.